molecular formula C10H19Cl2N3 B11799556 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride

Cat. No.: B11799556
M. Wt: 252.18 g/mol
InChI Key: GYYPFSSQBAOSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be functionalized and coupled with a piperidine derivative through various coupling reactions, such as nickel-catalyzed addition to nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.

Scientific Research Applications

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is unique due to its specific substitution pattern on the imidazole ring and its combination with the piperidine ring. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to distinct biological activities and applications .

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

4-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-8(10-12-6-7-13-10)9-2-4-11-5-3-9;;/h6-9,11H,2-5H2,1H3,(H,12,13);2*1H

InChI Key

GYYPFSSQBAOSOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)C2=NC=CN2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.